molecular formula C19H20FNO B286582 N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

Cat. No. B286582
M. Wt: 297.4 g/mol
InChI Key: JOHHTTHDSVNSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.

Mechanism of Action

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide works by selectively inhibiting GABA-AT, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons and modulate the overall balance of neurotransmission. By increasing GABA levels, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can have a variety of effects on behavior and physiology, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it can increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and reduce drug-seeking behavior in animal models. These effects are likely due to the modulation of GABAergic neurotransmission in specific brain regions.

Advantages and Limitations for Lab Experiments

One advantage of using N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models and potentially in humans. However, one limitation of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide. One area of interest is the potential therapeutic applications of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in human neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in epilepsy, anxiety, and addiction. Additionally, there is interest in exploring the effects of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide on other neurotransmitter systems and brain regions, as well as its potential for use in combination with other drugs or therapies. Overall, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide represents a promising target for the development of novel treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-fluorobenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of benzyl bromide and subsequent deprotection of the resulting benzylated intermediate. This method has been optimized to produce high yields of pure N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide with minimal impurities.

Scientific Research Applications

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, preclinical studies have shown that N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in humans with these conditions.

properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FNO/c20-17-12-6-11-16(13-17)19(22)21-18(15-9-4-5-10-15)14-7-2-1-3-8-14/h1-3,6-8,11-13,15,18H,4-5,9-10H2,(H,21,22)

InChI Key

JOHHTTHDSVNSRL-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.